molecular formula C10H9NO6 B082987 Dimethyl 5-nitroisophthalate CAS No. 13290-96-5

Dimethyl 5-nitroisophthalate

Cat. No. B082987
CAS RN: 13290-96-5
M. Wt: 239.18 g/mol
InChI Key: GGTSJKFPGKFLCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06653000B2

Procedure details

Fifty parts of dimethyl 5-nitroisophthalate and 130 parts of N,N-diethyl-1,3-propanediamine were reacted for about four hours at 80 to 100° C. under a slight vacuum. After confirming the disappearance of the starting material dimethyl 5-nitroisophthalate and monoamide compounds, the excess N,N-diethyl-1,3-propanediamine was removed under vacuum, yielding 92 parts of 5-nitroisophthalic acid bis-3-diethylaminopropylamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([O:16]C)=[O:15])[CH:7]=[C:8]([CH:13]=1)[C:9]([O:11]C)=[O:10])([O-:3])=[O:2].[CH2:18]([N:20]([CH2:25][CH3:26])[CH2:21][CH2:22][CH2:23][NH2:24])[CH3:19]>>[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[CH:7]=[C:8]([CH:13]=1)[C:9]([OH:11])=[O:10])([O-:3])=[O:2].[CH2:18]([N:20]([CH2:25][CH3:26])[CH2:21][CH2:22][CH2:23][NH-:24])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCCN)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)OC)C1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess N,N-diethyl-1,3-propanediamine was removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=C(C(=O)O)C1)C(=O)O
Name
Type
product
Smiles
C(C)N(CCC[NH-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.